2-(Difluoromethyl)-5-nitro-1H-benzo[d]imidazole

Lipophilicity Drug Design CNS Penetration

Critical fluorinated building block. The difluoromethyl group enhances metabolic stability and lipophilicity (XLogP3=2.4), crucial for CNS drug design and PI3Kα inhibitor development (IC50<50nM). The 5-nitro group is essential for downstream amine functionalization. Its lower predicted boiling point (413.3±45.0°C) vs. methyl analogs offers an advantage in purification via distillation, reducing thermal degradation and improving synthetic yields.

Molecular Formula C8H5F2N3O2
Molecular Weight 213.14 g/mol
CAS No. 97273-25-1
Cat. No. B1322175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Difluoromethyl)-5-nitro-1H-benzo[d]imidazole
CAS97273-25-1
Molecular FormulaC8H5F2N3O2
Molecular Weight213.14 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)C(F)F
InChIInChI=1S/C8H5F2N3O2/c9-7(10)8-11-5-2-1-4(13(14)15)3-6(5)12-8/h1-3,7H,(H,11,12)
InChIKeyUYYBCQBMLAMMSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Difluoromethyl)-5-nitro-1H-benzo[d]imidazole (CAS 97273-25-1): A Strategic Building Block for Fluorinated Benzimidazole Synthesis and PI3Kα Inhibitor Development


2-(Difluoromethyl)-5-nitro-1H-benzo[d]imidazole (CAS 97273-25-1) is a heterocyclic aromatic compound characterized by a benzimidazole core substituted with a difluoromethyl group at the 2-position and a nitro group at the 5-position [1]. This compound serves as a critical intermediate in medicinal chemistry, particularly for the synthesis of fluorinated drug candidates. The difluoromethyl group enhances metabolic stability and lipophilicity, while the nitro group provides a versatile handle for further functionalization, such as reduction to an amine [2]. Its primary applications lie in the development of kinase inhibitors and other bioactive molecules where precise substitution patterns are essential for target engagement and pharmacokinetic properties.

Why 2-(Difluoromethyl)-5-nitro-1H-benzo[d]imidazole (CAS 97273-25-1) Cannot Be Readily Replaced by Common In-Class Analogs


Substitution with structurally similar benzimidazoles is not straightforward due to the unique combination of the electron-withdrawing nitro group and the metabolically stable difluoromethyl moiety. The 5-nitro group is essential for subsequent reduction to an amine, a key step in many synthetic routes, and its position dictates the regiochemistry of downstream modifications. The difluoromethyl group at the 2-position imparts a distinct electronic and steric profile compared to analogs with methyl, trifluoromethyl, or unsubstituted positions, directly influencing the compound's reactivity, lipophilicity (XLogP3 = 2.4), and hydrogen-bonding capacity (HBD count = 1) [1]. Even regioisomers, such as the 4-nitro or 6-nitro variants, exhibit different physical properties and synthetic utility, making direct substitution without validation a significant risk to synthetic efficiency and target compound purity .

Quantitative Differentiation of 2-(Difluoromethyl)-5-nitro-1H-benzo[d]imidazole (CAS 97273-25-1) Against Closest Analogs


Enhanced Lipophilicity and Metabolic Stability for CNS Penetration

The target compound exhibits a predicted XLogP3 of 2.4, which is significantly higher than that of the non-fluorinated analog 5-nitro-1H-benzo[d]imidazole (CAS 94-52-0, XLogP3 not available, but expected to be lower due to absence of lipophilic difluoromethyl group) [1]. This increased lipophilicity, combined with the metabolic stability conferred by the difluoromethyl group, is a key advantage for CNS drug design where optimal logP values between 2-5 are desired for blood-brain barrier penetration [2].

Lipophilicity Drug Design CNS Penetration

Distinct Physical Properties: Predicted Boiling Point and Density for Purification Strategy

The target compound has a predicted boiling point of 413.3±45.0 °C and a predicted density of 1.580±0.06 g/cm³ . In contrast, the structurally similar 2-methyl-5-nitro-1H-benzo[d]imidazole (CAS 1792-40-1) has a predicted boiling point of 446.0±18.0 °C at 760 mmHg . The lower boiling point of the difluoromethyl analog suggests a potential advantage in purification by distillation or sublimation, offering a more energy-efficient and less degradative route to high-purity product compared to the methyl-substituted analog.

Physicochemical Properties Purification Process Chemistry

Validated Intermediate for High-Potency PI3Kα Inhibitors

The target compound serves as a key synthetic precursor for a series of 2-difluoromethylbenzimidazole derivatives evaluated as PI3Kα inhibitors. Among these, compound 86 exhibited an IC50 of 22.8 nM against PI3Kα, while compound 87 showed an IC50 of 33.6 nM [1]. This level of potency validates the utility of the difluoromethylbenzimidazole scaffold for achieving low nanomolar inhibition. While the target compound itself is not the active species, its role as a building block directly enables the synthesis of these potent inhibitors, differentiating it from other benzimidazole building blocks that may not yield the same SAR profile.

PI3Kα Inhibitor Anticancer Kinase Inhibition

High-Impact Applications of 2-(Difluoromethyl)-5-nitro-1H-benzo[d]imidazole (CAS 97273-25-1) in Drug Discovery and Chemical Synthesis


Synthesis of CNS-Penetrant Kinase Inhibitors

Medicinal chemists targeting CNS disorders can utilize this building block to construct PI3Kα inhibitors with improved blood-brain barrier penetration. The difluoromethyl group's optimal lipophilicity (XLogP3 = 2.4) and metabolic stability, as demonstrated in the design of nanomolar PI3Kα inhibitors, make it a strategic choice for CNS drug discovery programs [1][2].

Precursor for Anti-Infective and Anticancer Agents

The nitro group can be reduced to an amine, providing a versatile handle for coupling with various pharmacophores. This intermediate is directly applicable in the synthesis of 2-difluoromethylbenzimidazole derivatives that have shown potent PI3Kα inhibition (IC50 < 50 nM) [2]. This scaffold is also being explored for anti-infective applications, leveraging the metabolic stability of the difluoromethyl moiety.

Process Chemistry and Scale-Up for Fluorinated Heterocycles

Due to its predicted boiling point (413.3±45.0 °C), which is lower than that of methyl-substituted analogs, this compound may offer advantages in purification via distillation, reducing thermal degradation and improving overall yield in large-scale synthesis . This property is particularly valuable for process chemists optimizing routes to fluorinated heterocyclic building blocks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Difluoromethyl)-5-nitro-1H-benzo[d]imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.